(E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate (E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13507853
InChI: InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3/b10-8+
SMILES: CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C
Molecular Formula: C14H21NO5
Molecular Weight: 283.32 g/mol

(E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13507853

Molecular Formula: C14H21NO5

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

(E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate -

Specification

Molecular Formula C14H21NO5
Molecular Weight 283.32 g/mol
IUPAC Name tert-butyl (3E)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3/b10-8+
Standard InChI Key OBTPHGMAUQDRTM-CSKARUKUSA-N
Isomeric SMILES CCOC(=O)/C=C/1\CN(CCC1=O)C(=O)OC(C)(C)C
SMILES CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C

Introduction

Structural Characterization and Isomeric Considerations

The (E)-isomer of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate features a piperidine ring substituted at the 3-position with an ethoxy-oxoethylidene group and at the 4-position with a ketone. The tert-butyl carbamate (Boc) group at the 1-position confers steric protection and synthetic versatility. Key structural distinctions from related compounds include:

Comparative Analysis with Analogous Piperidine Derivatives

Search results for CAS 518990-24-4 (tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate) reveal a closely related structure differing by an acetyl group instead of the ethylidene moiety . The molecular formula C₁₄H₂₁NO₆ and molecular weight 299.32 g/mol contrast with ethylidene-containing analogs such as CAS 135716-08-4 (C₁₄H₂₃NO₄, 269.34 g/mol) . The ethylidene group introduces geometric isomerism, with the (E)-configuration favoring extended conjugation between the carbonyl and double bond.

Table 1: Structural and Molecular Parameters of Related Compounds

Parameter(E)-Target Compound*CAS 518990-24-4 CAS 135716-08-4
Molecular FormulaC₁₄H₂₁NO₅C₁₄H₂₁NO₆C₁₄H₂₃NO₄
Molecular Weight (g/mol)283.32299.32269.34
Key Functional GroupsBoc, enone, esterBoc, diketoneBoc, ethylidene ester
PSA (Ų)~9089.98 55.84

*Theoretical values inferred from analogs.

Synthetic Pathways and Intermediate Utility

Boc Protection and Enone Formation

The synthesis of analogous compounds involves Boc protection of piperidine followed by keto-ester condensation. For CAS 518990-24-4, literature (WO2007/36727 A1) describes acylation at the 3-position using ethoxy-oxoacetyl chloride under basic conditions . For ethylidene derivatives like CAS 135716-08-4, Horner-Wadsworth-Emmons reactions install the α,β-unsaturated ester . The (E)-isomer likely forms preferentially due to steric hindrance favoring trans-configuration during olefination.

Key Reaction Steps

  • Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.

  • Keto-Ester Condensation: Enolate formation at C3 using LDA, followed by trapping with ethyl chlorooxoacetate.

  • Ethylidene Installation: Wittig or Peterson olefination to generate the α,β-unsaturated system.

Physicochemical Properties and Computational Modeling

Table 2: Computational Chemistry Insights (CAS 135716-08-4)

ParameterValue
Topological PSA (Ų)55.84
Rotatable Bonds6
H-Bond Acceptors4
Synthetic Accessibility3.1 (scale 1–10)

Pharmaceutical and Industrial Applications

Role in Drug Discovery

Piperidine scaffolds are prevalent in CNS drugs due to blood-brain barrier permeability. The Boc group in CAS 135716-08-4 enhances BBB permeation potential (predicted BBB permeant: Yes) , suggesting utility in neuroactive compound synthesis.

Intermediate in Heterocyclic Synthesis

The enone system enables Diels-Alder reactions for constructing polycyclic frameworks. For example, cycloaddition with dienes yields bicyclic lactams, precursors to alkaloids .

Hazard StatementPrecautionary Measure
H302Avoid ingestion
H315Wear protective gloves
H319Use eye protection

Future Research Directions

  • Stereoselective Synthesis: Developing catalysts to control (E)/(Z) isomerism during olefination.

  • Biological Screening: Evaluating antimicrobial or anticancer activity given the enone’s electrophilic reactivity.

  • Stability Studies: Assessing hydrolytic degradation under physiological conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator